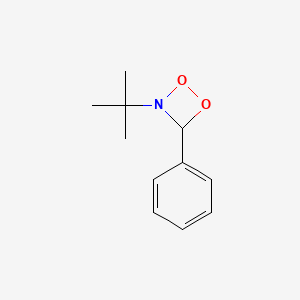
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine
Description
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine is an organic compound characterized by a four-membered ring containing two oxygen atoms and one nitrogen atom
Propriétés
Numéro CAS |
194363-45-6 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-tert-butyl-4-phenyldioxazetidine |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)12-10(13-14-12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
Clé InChI |
OJFBPMMCHLOJEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(OO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine typically involves the reaction of tert-butylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkoxides, enolates, and amide ions are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles to form stable products. The presence of the tert-butyl and phenyl groups influences its reactivity and stability, making it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
- N-tert-Butylbenzenesulfinimidoyl chloride
- 4-tert-Butylphenylboronic acid
Uniqueness
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine is unique due to its four-membered ring structure containing both oxygen and nitrogen atoms. This structure imparts distinct chemical properties, making it valuable in various synthetic applications. Its stability and reactivity are influenced by the tert-butyl and phenyl groups, setting it apart from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


